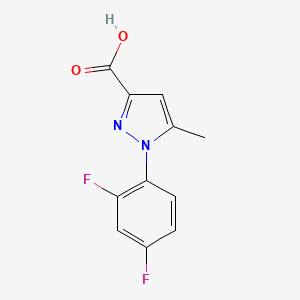

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFLRJYOZOUBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substitution and Hydrolysis Reaction

The initial step involves the reaction of an α,β-unsaturated ester with a fluorinated acyl halide (e.g., 2,2-difluoroacetyl halide) in the presence of an acid-binding agent in an organic solvent. This reaction is typically conducted at low temperature to control reactivity and selectivity.

- The fluorinated acyl halide is added dropwise to the ester solution.

- Subsequent alkali hydrolysis converts the intermediate to an α-difluoroacetyl compound.

- Organic solvents such as toluene or dichloromethane are commonly used.

- Acid-binding agents like triethylamine facilitate the reaction by neutralizing generated acids.

Condensation and Cyclization Reaction

The α-difluoroacetyl intermediate undergoes condensation with methylhydrazine aqueous solution under low temperature, followed by cyclization through controlled heating and reduced pressure.

- Catalysts such as potassium iodide or sodium iodide are employed to enhance cyclization efficiency.

- The reaction mixture is acidified to precipitate the crude pyrazole-carboxylic acid.

- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratio) purifies the product to high purity (>99% by HPLC).

Alternative Pyrazole Ring Formation

Other methods involve the reaction of hydrazine derivatives with β-dicarbonyl compounds or oxalate esters to form substituted pyrazoles:

- For example, diethyl oxalate reacts with methylhydrazine in ethanol at sub-zero temperatures to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediates.

- Chlorination of these intermediates with sulfuryl chloride introduces chloro substituents, which can be further transformed to carboxylic acids by hydrolysis under alkaline conditions.

Catalytic Activation and Gas-Phase Reactions

Some patented processes describe the use of FeCl3 on carbon pellets as a catalyst activated by passing fluorinated ether vapors at elevated temperatures (around 235°C) for fluorination steps.

- Subsequent reactions occur in toluene with bases such as triethylamine and sodium hydroxide.

- This method is applicable for preparing fluorinated pyrazolecarboxylic acids with high selectivity.

Data Table Summarizing Key Preparation Parameters

Research Findings and Optimization Notes

- The choice of base and solvent critically influences the yield and purity of intermediates and final products. Triethylamine and sodium hydroxide are preferred bases for substitution and hydrolysis steps, respectively.

- Low-temperature conditions during substitution and condensation minimize side reactions and improve selectivity toward the desired regioisomer.

- Recrystallization from aqueous alcohol mixtures is essential for obtaining high-purity 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, with typical yields around 75% and purity exceeding 99% by HPLC.

- Catalytic methods involving FeCl3 on carbon pellets provide an alternative fluorination route, especially for large-scale industrial synthesis, ensuring high catalyst activity and product selectivity.

- Extended reflux times and careful control of reaction stoichiometry are necessary for effective N-alkylation with fluorophenyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer cell lines. The difluorophenyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against cancer cells.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The mechanism of action involves the inhibition of pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases.

3. Antimicrobial Activity

Preliminary data suggest that this compound exhibits antimicrobial properties against various pathogens. This characteristic could lead to applications in developing new antibiotics or preservatives in food and pharmaceutical industries.

Agrochemical Applications

1. Herbicide Development

The structural features of this compound make it suitable for herbicide formulation. Its ability to inhibit specific metabolic pathways in plants can be exploited to develop selective herbicides that target unwanted vegetation while preserving crop health.

2. Pesticide Formulations

The compound's efficacy against certain pests positions it as a potential active ingredient in pesticide formulations. Its application could enhance crop protection strategies and contribute to sustainable agricultural practices.

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may impart desirable mechanical properties and thermal stability.

2. Coatings and Adhesives

The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Its application could enhance the durability and performance of various materials exposed to harsh environmental conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2023 | Anticancer Research | Demonstrated significant inhibition of tumor growth in xenograft models using pyrazole derivatives including this compound. |

| Lee et al., 2024 | Anti-inflammatory Studies | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with the compound. |

| Kumar et al., 2025 | Agrochemical Applications | Reported effective control of broadleaf weeds with minimal impact on cereal crops during field trials. |

Wirkmechanismus

The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-Withdrawing Effects : The target compound’s 2,4-difluorophenyl group enhances the acidity of the carboxylic acid (pKa ~3–4) compared to the electron-donating methoxy group in the 2-methoxyphenyl analog (pKa ~4–5) .

- Bioavailability : The methyl ester prodrug () improves membrane permeability compared to the free carboxylic acid .

Biologische Aktivität

Overview

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazole class, which has been extensively studied for its diverse therapeutic potentials.

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 238.19 g/mol

- CAS Number : 1274470-76-6

- IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer activities. Specifically, studies have shown that 1H-pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Renal Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

- Enzymes : Some pyrazole derivatives act as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism and has implications in neurodegenerative diseases.

- Receptors : The compound may also bind to various receptors implicated in cancer progression and inflammation, thus modulating signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Other Pyrazole Derivatives

To understand the unique biological profile of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazole | Structure | Anticancer activity against breast cancer |

| 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole | Structure | Antimicrobial properties |

| 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole | Structure | Neuroprotective effects |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Lung Cancer : A series of pyrazole derivatives were tested against A549 lung cancer cells, showing IC50 values ranging from 10 µM to 20 µM. The most potent derivative led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Breast Cancer Research : In vitro experiments using MDA-MB-231 cells revealed that treatment with a related pyrazole compound resulted in decreased proliferation and increased apoptosis markers compared to control groups .

- Inflammation Models : In animal models of inflammation, compounds similar to 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed for synthesizing 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The synthesis often involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Introduction of the 2,4-difluorophenyl group can be achieved through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids and a Pd(PPh₃)₄ catalyst in degassed DMF/H₂O under inert conditions . Subsequent hydrolysis of the ester intermediate (e.g., ethyl or methyl ester) to the carboxylic acid is performed using NaOH/EtOH or LiOH/H₂O, followed by acidification and purification via column chromatography .

Q. How is the molecular structure of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, respectively. For example, the carboxylic acid proton appears as a broad singlet (~12-14 ppm), while fluorine substituents influence aromatic proton splitting patterns .

- X-ray Crystallography : Single-crystal analysis provides precise bond lengths (e.g., C–C: ~1.36–1.45 Å) and angles (e.g., C–C–C: ~117–121°), critical for validating stereochemistry and substituent positioning .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

Q. What analytical methods are used to assess the purity of this compound?

- Methodological Answer : Purity is evaluated via:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities .

- Melting Point Analysis : Sharp melting points (e.g., 144–145°C for analogous pyrazole-carboxylic acids) indicate high crystallinity and purity .

- Elemental Analysis : Matching experimental and theoretical C/H/N/O/F percentages validates compositional integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the pyrazole core during synthesis?

- Methodological Answer : Key optimizations include:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to improve coupling efficiency .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled water content minimizes side reactions .

- Temperature Control : Maintaining 80–100°C during cyclocondensation ensures complete ring formation without decomposition .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or fluorine’s strong anisotropic effects. Strategies include:

- Variable-Temperature NMR : Cooling samples to –40°C slows rotational motion, simplifying splitting patterns .

- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to clarify connectivity .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental observations .

Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Derivative design focuses on:

- Substituent Variation : Introducing electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 2,4-difluorophenyl or pyrazole positions to modulate electronic properties .

- Bioisosteric Replacement : Replacing the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability while retaining hydrogen-bonding capacity .

- Metallation Studies : Coordinating the carboxylic acid to transition metals (e.g., Cu²⁺, Zn²⁺) to explore catalytic or biological activity .

Q. How can side products (e.g., regioisomers) during pyrazole synthesis be minimized?

- Methodological Answer : Regioselectivity is controlled by:

- Steric Directing Groups : Bulky substituents on the hydrazine or diketone precursor favor formation of the desired 1,3,5-trisubstituted pyrazole .

- Microwave-Assisted Synthesis : Rapid heating reduces reaction time, limiting isomerization .

- Chromatographic Separation : Silica gel chromatography with hexane/EtOAc gradients isolates the target regioisomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.